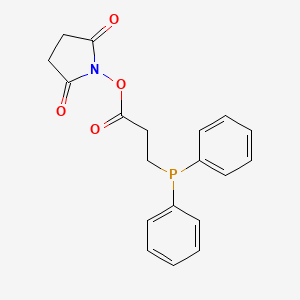
N-Succinimidyl 3-(Diphenylphosphino)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a chemical compound with the molecular formula C19H18NO4P . It is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions .
Molecular Structure Analysis
The molecular weight of “N-Succinimidyl 3-(Diphenylphosphino)propionate” is 355.33 g/mol . The compound consists of a succinimidyl group attached to a 3-(Diphenylphosphino)propionate group .
Chemical Reactions Analysis
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions . The specific reaction mechanism and conditions may vary depending on the specific azide being converted.
Physical And Chemical Properties Analysis
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to air, moisture, and heat .
Aplicaciones Científicas De Investigación
Conversion of Azides into Corresponding Diazo Compounds : It is used as a reagent for the conversion of azides to diazo compounds, with a melting point of 101–103°C and solubility in most organic solvents. This reagent is typically prepared by coupling 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide (I. Sharma, 2014).
Protein Thiolation and Protein-Protein Conjugation : It is used in a heterobifunctional reagent for protein thiolation and reversible protein-protein conjugation, offering a new method for introducing thiol groups into proteins like ribonuclease and gamma-globulin (J. Carlsson, H. Drevin, R. Axén, 1978).
Axonal Protein Transport Studies : It has been applied in vivo for covalent labeling of intra-axonal proteins in rat sciatic nerve, offering insights into axonal transport of proteins independent of biosynthesis (D. Fink, H. Gainer, 1980).
Protein Labeling in Research : It is used in protein labeling, as demonstrated in studies on histones and non-histone proteins, providing a sensitive method for visualizing labeled proteins after electrophoresis (G. H. Müller, 1980).
Radiohalogenation of Antibodies : This compound plays a role in the radiohalogenation of antibodies, influencing the retention of label on proteins in vivo and offering a comparison of coupling chemistry and in vivo behavior (G. Vaidyanathan, M. Zalutsky, 1990).
Preparation of Protein-Protein Conjugates : It is used in SPDP crosslinking of antibodies to form heteroconjugates mediating redirected cytotoxicity (D. Segal, 1993).
Radiolabeling of Biologically Active Peptides : The compound has been utilized for radiolabeling of biologically active peptide fragments, maintaining the same biological activity as the corresponding unlabeled molecule, thus useful for receptor binding studies (R. Presentini et al., 1990).
Studying Protein Interactions : It has been developed as a photoactivable, heterobifunctional, reversible, radioactively labeled, chemical cross-linking reagent for studying protein interactions (M. Schwartz, O. Das, R. Hynes, 1982).
Mecanismo De Acción
Target of Action
It is known that the compound is used as a reagent in chemical reactions .
Mode of Action
N-Succinimidyl 3-(Diphenylphosphino)propionate is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions
Action Environment
The action of N-Succinimidyl 3-(Diphenylphosphino)propionate can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air and moisture as they can cause decomposition . It is also recommended to be stored at 0-10°C .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPSWGREIRROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654859 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(Diphenylphosphino)propionate | |
CAS RN |
170278-50-9 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) in organic synthesis?
A1: N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) is primarily used as a reagent for the conversion of azides into their corresponding diazo compounds. [] This transformation is particularly useful in various synthetic applications, including the preparation of nitrogen-containing heterocycles and other complex molecules.
Q2: What are the structural characteristics of DPPS?
A2: DPPS, with a molecular formula of C19H18NO4P and a molecular weight of 355.32 g/mol, is a white solid with a melting point ranging from 101-103 °C. [] It exhibits solubility in a wide range of organic solvents, making it a versatile reagent for various organic reactions. While the provided abstract doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be valuable in further characterizing its structure.
Q3: How is DPPS prepared?
A3: The synthesis of DPPS involves a coupling reaction between 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide. [] This reaction is typically mediated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). Purification of the synthesized DPPS is typically achieved using silica gel flash column chromatography, employing a mixture of ethyl acetate (EtOAc) and hexanes as the eluent. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)

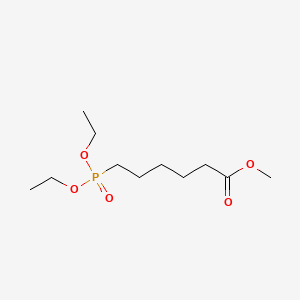
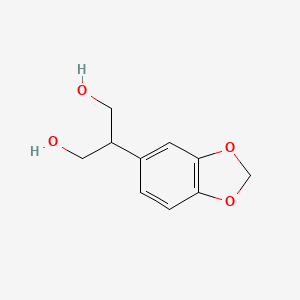
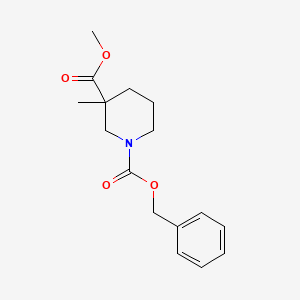

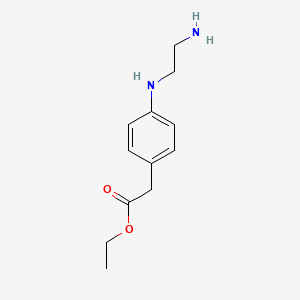
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
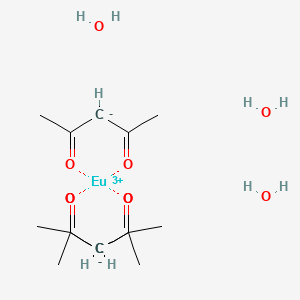
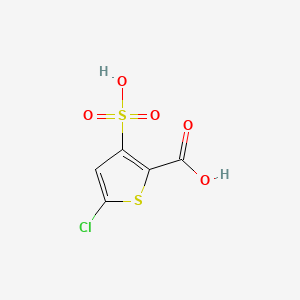

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)